molecular formula C17H20N2O2 B5322960 N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea

N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea

Cat. No. B5322960
M. Wt: 284.35 g/mol
InChI Key: DIYZEXIEQLOTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea, also known as EPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPU is a urea derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that this compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is critical for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PLA2, enzymes that are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of new blood vessels. In addition, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea in lab experiments is its ability to inhibit the activity of COX-2 and PLA2, enzymes that are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of new blood vessels. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea. One direction is the development of new derivatives of this compound that have improved solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and microbial infections. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea can be synthesized using different methods, including the reaction of 4-ethoxyaniline with 2-phenylethyl isocyanate. This method involves the addition of 4-ethoxyaniline to a solution of 2-phenylethyl isocyanate in anhydrous toluene under reflux. The resulting mixture is then stirred for several hours, and the product is obtained by filtration and recrystallization. Other methods of synthesizing this compound include the reaction of 4-ethoxyaniline with 2-phenylethyl chloroformate and the reaction of 4-ethoxyaniline with 2-phenylethyl isothiocyanate.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to possess antitumor, anti-inflammatory, and anti-angiogenic properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, this compound has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-21-16-10-8-15(9-11-16)19-17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYZEXIEQLOTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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